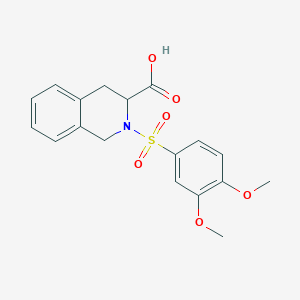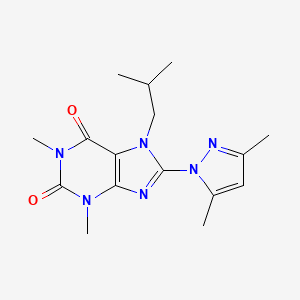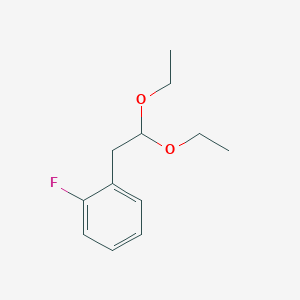![molecular formula C22H27N5O4 B2539141 7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021257-61-3](/img/structure/B2539141.png)
7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. The structure suggests that it is a pyrrolopyrimidine derivative, which is a fused bicyclic ring system consisting of a pyrrole ring and a pyrimidine ring. The molecule also contains a phenylpiperazine moiety, which is often found in pharmaceuticals due to its potential biological activity. The methoxyethyl and dimethyl groups indicate that the compound is substituted with ether and alkyl groups, respectively.
Synthesis Analysis
While the provided data does not directly describe the synthesis of the specific compound , it does provide insight into the synthesis of related heterocyclic compounds. For instance, the first paper discusses the thermal reactions of 7-Methoxyimino-4-methylchromene-2,8-dione with various aromatic and halo derivatives to yield oxazolocoumarins . This suggests that similar thermal reactions might be employed in the synthesis of the pyrrolopyrimidine compound, possibly involving methoxyimino intermediates or related quinone structures.
Molecular Structure Analysis
The molecular structure of the compound likely exhibits significant conjugation due to the presence of multiple aromatic rings and the pyrrolopyrimidine core. This conjugation could affect the electronic properties of the molecule, potentially making it a candidate for electronic or photonic applications. The X-ray diffraction analysis mentioned in the second paper for a related pyrazolopyrimidine compound could be a valuable technique for determining the precise molecular geometry of the compound .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The phenylpiperazine moiety could undergo nucleophilic substitution reactions, while the pyrrolopyrimidine core might participate in electrophilic aromatic substitution. The presence of a carbonyl group adjacent to the nitrogen in the pyrimidine ring could make it susceptible to nucleophilic attack, potentially leading to the formation of various derivatives through condensation reactions.
Physical and Chemical Properties Analysis
The physical properties of the compound, such as melting point, solubility, and stability, would be influenced by its molecular structure. The presence of the methoxyethyl group suggests that the compound might have some degree of solubility in organic solvents. The dimethyl groups could reduce the compound's overall polarity, affecting its solubility in water. The chemical properties, such as acidity or basicity, would be determined by the pKa values of the protonatable nitrogens in the molecule, which could be inferred from NMR spectroscopy data as mentioned in the second paper .
科学的研究の応用
Pharmacological Applications
The compound and its derivatives exhibit high affinity for 5-HT(1A) and alpha(1) receptors, indicating potential applications in the development of new pharmacological agents targeting these receptors. Specifically, these compounds have been investigated for their anxiolytic-like and antidepressant-like activities. For example, one derivative demonstrated marked anxiolytic-like activity comparable to diazepam and exhibited antidepressant-like activity in animal models, suggesting potential therapeutic applications in treating anxiety and depression (Sławomir Jurczyk et al., 2004).
Crystallographic and Structural Analysis
Several studies have focused on the crystal structures of these derivatives, revealing diverse molecular structures but different crystal packing arrangements. This insight is crucial for understanding the compound's physicochemical properties and optimizing its pharmacological activity (Jorge Trilleras et al., 2009).
Synthetic Applications
Research has also been conducted on the synthesis of related compounds, providing valuable methodologies for creating novel derivatives with potentially improved pharmacological profiles. For instance, a facile synthesis route has been developed for 6-aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones, which could be useful in the development of new therapeutic agents (S. Taghavi-Moghadam et al., 1999).
特性
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)pyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-23-19-17(20(28)24(2)22(23)30)15-18(27(19)13-14-31-3)21(29)26-11-9-25(10-12-26)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTYBLDAOPETQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B2539059.png)
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2539060.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2539063.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539064.png)
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B2539066.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)

![3-methyl-1-[1-(thiophen-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2539072.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2539075.png)
![N-(4-bromobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2539076.png)
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2539078.png)
![2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide](/img/structure/B2539080.png)